TBOS is a popular precursor for depositing thin films and coatings of silicon dioxide (SiO2), also known as silica, onto various surfaces. This is achieved through a process called sol-gel processing, where TBOS undergoes hydrolysis and condensation reactions to form a silica network. The properties of the resulting SiO2 film can be tailored by controlling the processing conditions, making TBOS versatile for applications in:
TBOS can be used to synthesize mesoporous silica materials, which are a class of silica with a well-defined pore structure. These materials have high surface area and tunable pore size, making them attractive for various applications such as:
TBOS can be used to modify the surface properties of various materials, such as:
Tetrabutyl orthosilicate is an organosilicon compound with the chemical formula . It appears as a colorless liquid and is known for its ability to hydrolyze in the presence of moisture, leading to the formation of silica. This compound is classified as a tetraalkoxysilane and serves as a precursor for silicon dioxide, which is widely utilized in various industrial applications. Tetrabutyl orthosilicate is particularly notable for its longer butyl chains compared to its counterparts like tetraethyl orthosilicate and tetrapropyl orthosilicate, which influences its chemical behavior and properties .
Tetrabutyl orthosilicate undergoes hydrolysis when exposed to water, resulting in the formation of silica and n-butanol as a byproduct. The reaction can be represented as follows:
This hydrolysis reaction is a key step in sol-gel processes, where it facilitates the transition from liquid to solid silica networks through condensation reactions that form siloxane bonds (). The rates of these reactions can be affected by the presence of acids or bases, which act as catalysts .
Tetrabutyl orthosilicate exhibits moderate toxicity upon exposure. It can irritate the skin and eyes, and inhalation of vapors may lead to respiratory issues. The compound releases n-butanol when it reacts with moisture, which can also pose health risks. Due to these properties, safety precautions must be taken when handling tetrabutyl orthosilicate, particularly in industrial settings .
The synthesis of tetrabutyl orthosilicate typically involves the reaction of silicon tetrachloride with n-butanol. The general reaction can be represented as:
This method allows for the formation of tetrabutyl orthosilicate through alcoholysis, where the alkoxide groups are introduced via the substitution of chlorine atoms with butoxy groups. The process can be conducted under controlled conditions to optimize yield and purity .
Research indicates that tetrabutyl orthosilicate interacts significantly with water and other solvents during hydrolysis. Studies involving phase behavior with carbon dioxide have shown how tetrabutyl orthosilicate behaves under varying pressure and temperature conditions. These interactions are crucial for applications in supercritical fluid technologies and sol-gel processes .
Tetrabutyl orthosilicate is part of a broader family of tetraalkoxysilanes, which include:
Compound | Formula | Molecular Weight (g/mol) | Unique Properties |
---|---|---|---|
Tetraethyl Orthosilicate | 208.33 | Rapid hydrolysis; used extensively in semiconductor applications | |
Tetrapropyl Orthosilicate | 264.44 | Intermediate reactivity; used in coatings | |
Tetrabutyl Orthosilicate | 320.55 | Slower hydrolysis; preferred for durable coatings |
The unique aspect of tetrabutyl orthosilicate lies in its longer butyl chains, which contribute to its distinct physical properties such as lower volatility and higher viscosity compared to its shorter-chain counterparts. This makes it particularly suited for applications requiring robust performance under various environmental conditions .
Tetrabutyl orthosilicate exhibits a tetrahedral molecular geometry centered on the silicon atom, consistent with its sp³ hybridization state [1] . The silicon atom occupies the central position within a regular tetrahedral arrangement, with four oxygen atoms positioned at the vertices of the tetrahedron [1]. Each oxygen atom forms a covalent bond with the silicon center and connects to a butyl group through a single bond, creating the complete molecular framework [1] [3].
The tetrahedral geometry manifests characteristic bond angles of approximately 109.5 degrees around the silicon center [4]. The Si-O bond lengths in tetrabutyl orthosilicate are consistent with typical silicon-oxygen single bonds, measuring approximately 1.61 Angstroms [5] [6]. These Si-O bonds exhibit polar covalent character due to the electronegativity difference between silicon (1.90) and oxygen (3.44) on the Pauling scale, resulting in partial positive charge on silicon and partial negative charge on oxygen [6].
Table 3.1.1: Molecular Geometry Parameters
Parameter | Value | Reference |
---|---|---|
Silicon coordination | Tetrahedral | Structural analysis |
Si-O-C bond angle | ~120-130° | Silicate literature |
Si-O bond length | ~1.61 Å | Si-O bond literature |
Molecular symmetry | Near-tetrahedral | Symmetry analysis |
Silicon hybridization | sp³ | Hybridization theory |
Tetrahedral bond angle | ~109.5° | Tetrahedral geometry |
The molecular structure demonstrates near-tetrahedral symmetry, although the flexibility of the butyl chains introduces some deviation from perfect symmetry [7]. Quantum chemistry calculations reveal that the anisotropic molecular polarizability remains an order of magnitude smaller than the isotropic component, confirming minimal deviation from ideal tetrahedral geometry despite conformational flexibility of the alkyl substituents [7].
The bonding analysis reveals that the Si-O bonds are significantly stronger (452 kJ/mol) than typical C-O bonds (360 kJ/mol), despite being longer [6]. This enhanced bond strength contributes to the thermal stability of the compound and influences its reactivity patterns during hydrolysis and condensation reactions .
Tetrabutyl orthosilicate demonstrates remarkable thermal stability across a wide temperature range, with comprehensive pressure-volume-temperature relationships established through experimental measurements [8]. The compound maintains liquid phase behavior from ambient temperatures up to its decomposition point, with no crystalline phase transitions observed under normal conditions [7].
Table 3.2.1: Thermal Properties
Property | Value | Reference |
---|---|---|
Glass transition temperature | 120 K | Calorimetric measurement |
Decomposition onset | Below critical point | Literature data |
Thermal stability range | 303.15 to 363.15 K | PVT studies |
Boiling point | 275°C | Literature compilation |
Flash point | 136°C | Safety data |
The glass transition behavior of tetrabutyl orthosilicate has been characterized using calorimetric methods, revealing a glass transition temperature of 120 K [7]. This relatively low glass transition temperature reflects the molecular flexibility and weak intermolecular interactions characteristic of the compound. Temperature-dependent viscosity measurements follow the Vogel-Fulcher-Tammann equation with a characteristic temperature T₀ = 105.4 ± 0.5 K [7].
Thermal decomposition studies indicate that tetrabutyl orthosilicate begins to decompose at temperatures below its critical point [8]. The decomposition pathway involves the gradual elimination of butyl groups and the formation of silicon-oxygen networks, consistent with the general behavior observed for tetraalkyl orthosilicates [8] .
Comprehensive vapor pressure measurements have been conducted for tetrabutyl orthosilicate using static method apparatus, providing accurate data up to 473 K [10]. The saturated vapor pressure data exhibit excellent correlation with the Antoine equation, enabling precise prediction of vapor-liquid equilibrium behavior across the measured temperature range.
Table 3.2.2: Vapor Pressure Correlation Parameters
Parameter | Value | Reference |
---|---|---|
Temperature range | Up to 473 K | J. Chem. Eng. Data 2024 |
Antoine equation A | 6.8620 | J. Chem. Eng. Data 2024 |
Antoine equation B | 2564.3 | J. Chem. Eng. Data 2024 |
Antoine equation C | 0.059413 K | J. Chem. Eng. Data 2024 |
Root mean square error | 0.29 kPa | J. Chem. Eng. Data 2024 |
The vapor pressure measurements demonstrate standard uncertainties of 0.029 K for temperature and 0.015 kPa for pressure, with maximum combined expanded uncertainties of 1.64 K and 0.82 kPa respectively [10]. These precise measurements enable accurate modeling of industrial processes involving tetrabutyl orthosilicate vapor phases.
The relationship between molecular structure and vapor pressure has been established through comparison with other tetraalkyl orthosilicates [10]. The evaporation enthalpy, represented by the Antoine constant B, increases with molecular weight, reflecting stronger intermolecular interactions in higher molecular weight analogs. The Antoine constant C remains relatively constant across the tetraalkyl orthosilicate series, indicating similar temperature dependence of vapor pressure behavior [10].
Pressure-volume-temperature relationships have been extensively characterized using variable-volume methods across pressures up to 160 MPa [8]. The experimental data correlate well with both the Tait equation and Sanchez-Lacombe equation of state, providing comprehensive thermodynamic modeling capabilities for industrial applications [8].
Infrared spectroscopic analysis of tetrabutyl orthosilicate reveals characteristic absorption bands that provide definitive identification of functional groups and molecular structure [11] [12]. The most diagnostic absorption appears at 1059 cm⁻¹, corresponding to Si-O-Si stretching vibrations [12]. This band serves as a fingerprint for the silicate framework and appears consistently in infrared spectra of the compound and its derivatives.
Table 3.3.1: Infrared Spectroscopic Assignments
Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
---|---|---|---|
Si-O-Si stretching | 1059 | Silicate framework | TBOS synthesis study |
Si-O-C stretching | ~1100 | Silicon-alkoxide bonds | Quantum chemistry calc. |
C-H stretching | 2800-3000 | Alkyl chains | Standard assignments |
C-H bending | 1350-1450 | Methyl and methylene | Standard assignments |
Si-OH stretching | 3200-3400 | Hydrolysis products | Literature data |
The Si-O-C stretching region around 1100 cm⁻¹ provides information about the silicon-alkoxide bonds [7]. Quantum chemistry calculations confirm that the calculated infrared spectrum in this region matches experimental observations, validating the monomeric tetrahedral structure of tetrabutyl orthosilicate [7]. The alkyl chain vibrations appear in expected regions, with C-H stretching modes between 2800-3000 cm⁻¹ and C-H bending vibrations in the 1350-1450 cm⁻¹ range.
Raman spectroscopic investigations using femtosecond optical Kerr-effect spectroscopy reveal unique low-frequency vibrational modes [7]. The depolarized Raman spectrum exhibits collision-induced intermolecular modes at 0.9 and 2.0 THz, arising from the near-tetrahedral symmetry of the molecule [7]. These modes represent cage rattling motions and acoustic phonon-like vibrations that provide insights into intermolecular dynamics.
Table 3.3.2: Raman Spectroscopic Features
Vibrational Mode | Frequency | Assignment | Temperature Dependence | Reference |
---|---|---|---|---|
Low-frequency intermolecular | 0.9 THz | Boson peak/cage rattling | Strong | OKE spectroscopy |
High-frequency intermolecular | 2.0 THz | Acoustic phonons | Moderate | OKE spectroscopy |
Intramolecular modes | >3 THz | Molecular vibrations | Weak | OKE spectroscopy |
The temperature dependence of Raman bands provides valuable information about molecular dynamics [7]. The amplitude ratio of the two intermolecular bands shows significant temperature dependence, with the low-frequency mode doubling in relative strength upon cooling to the glass transition [7]. This behavior is characteristic of the boson peak phenomenon in glassy materials, reflecting the vibrational density of states associated with structural disorder.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tetrabutyl orthosilicate across multiple nuclei [13] [14]. ¹H NMR spectroscopy reveals the characteristic pattern of butyl chain protons, with chemical shifts ranging from 0.8 to 4.0 ppm depending on the position relative to the silicon-oxygen framework. The methyl protons appear as triplets around 0.9 ppm, while the methylene protons adjacent to oxygen appear as triplets around 3.8 ppm.
Table 3.3.3: NMR Spectroscopic Parameters
Nucleus | Chemical Shift Range | Multiplicity | Assignment | Reference |
---|---|---|---|---|
¹H | 0.8-1.0 ppm | Triplet | CH₃ groups | NMR databases |
¹H | 1.2-1.6 ppm | Multiplet | CH₂ chains | NMR databases |
¹H | 3.6-4.0 ppm | Triplet | OCH₂ groups | NMR databases |
¹³C | 10-15 ppm | Singlet | CH₃ carbons | NMR databases |
¹³C | 19-32 ppm | Singlet | CH₂ carbons | NMR databases |
¹³C | 60-65 ppm | Singlet | OCH₂ carbons | NMR databases |
¹³C NMR spectroscopy confirms the monomeric structure through observation of four distinct carbon environments corresponding to the butyl chains [7]. Temperature-dependent ¹³C NMR measurements from 20°C to -50°C consistently show four sharp bands, confirming that tetrabutyl orthosilicate remains monomeric under normal conditions without aggregation or association [7].
²⁹Si NMR spectroscopy provides direct information about the silicon environment [15] [16]. The chemical shift for tetrabutyl orthosilicate is estimated to fall in the range of -60 to -70 ppm relative to tetramethylsilane, consistent with tetracoordinate silicon bonded to four oxygen atoms [15] [17]. This chemical shift region is characteristic of Q⁰ silicon environments (silicon with four non-bridging oxygen atoms) in silicate nomenclature.
The natural abundance of ²⁹Si (4.7%) combined with its moderate sensitivity enables routine NMR characterization [15] [18]. Enhanced sensitivity can be achieved through dynamic nuclear polarization techniques or isotopic enrichment when detailed structural studies are required [16]. The ²⁹Si NMR resonance provides valuable information about the electronic environment of silicon and can detect changes upon hydrolysis or condensation reactions.
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